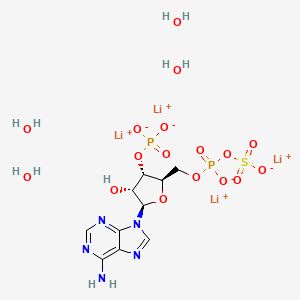
Phenyl 1-Thio-alpha-L-rhamnopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 1-Thio-alpha-L-rhamnopyranoside is a biochemical compound with the molecular formula C12H16O4S and a molecular weight of 256.32 . It is used in proteomics research and acts as a substrate for glycosidase enzymes, facilitating the study and development of diseases related to glycosylation processes .
Physical And Chemical Properties Analysis
Phenyl 1-Thio-alpha-L-rhamnopyranoside is a solid compound . It is soluble in DMF and Methanol . It should be stored at -20° C . The melting point and other physical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Proteomics Research
Phenyl 1-Thio-alpha-L-rhamnopyranoside: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to investigate protein interactions and modifications. It can help in identifying protein glycosylation sites, which is crucial for understanding protein function and interaction .
Synthesis of Oligosaccharides
This thiorhamnopyranoside is a key starting material in the synthesis of oligosaccharides. Oligosaccharides are short chains of sugar molecules (monosaccharides) that are essential in biological recognition processes. They play a significant role in cell signaling and adhesion, making this compound valuable for synthesizing specific oligosaccharide structures for research purposes .
Polysaccharide Synthesis
Researchers use Phenyl a-L-thiorhamnopyranoside for the custom synthesis of polysaccharides. Polysaccharides are long chains of monosaccharides linked by glycosidic bonds. They have numerous applications, including as bioactive molecules in medical research and as materials for tissue engineering .
Development of Sugar Drugs
The compound is instrumental in the development of sugar-based drugs (glycomimetics). These drugs mimic the structure of sugars that interact with biological targets, offering therapeutic potential for treating a variety of diseases, including viral infections and cancer .
Glycobiology Studies
In glycobiology, Phenyl 1-Thio-alpha-L-rhamnopyranoside is used to study the structure and function of glycoconjugates. Glycoconjugates are molecules that consist of carbohydrates covalently linked to proteins or lipids, and they are vital for cell-cell communication and pathogen recognition .
Reference Standard in Pharmaceutical Testing
As a high-quality reference standard, this compound is used in pharmaceutical testing to ensure the accuracy and consistency of analytical methods. It serves as a benchmark to validate the performance of analytical instruments and methodologies .
Wirkmechanismus
Target of Action
Phenyl 1-Thio-alpha-L-rhamnopyranoside is primarily used in the biomedical industry as a substrate for glycosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds in complex sugars, which is a fundamental process in cellular metabolism.
Mode of Action
The compound interacts with its target enzymes by mimicking their natural substrates. This allows it to bind to the active site of the enzyme, facilitating the study and development of diseases related to glycosylation processes .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which suggests that it may have good bioavailability when administered through these solvents.
Action Environment
The action, efficacy, and stability of Phenyl 1-Thio-alpha-L-rhamnopyranoside can be influenced by various environmental factors. For instance, its solubility in DMF and Methanol suggests that the presence of these solvents can enhance its bioavailability. Furthermore, its stability may be affected by temperature, as it is recommended to be stored at -20° C .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)



![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

